2-Di-1-ASP

Catalog No.
S622026
CAS No.
2156-29-8
M.F
C16H19IN2
M. Wt
366.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Di-1-ASP

CAS Number

2156-29-8

Product Name

2-Di-1-ASP

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide

Molecular Formula

C16H19IN2

Molecular Weight

366.24 g/mol

InChI

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1

InChI Key

XPOIQAIBZGSIDD-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Synonyms

2-(4-(dimethylamino)styryl)-1-methylpyridinium, 2-(p-(dimethylamino)styryl)-1-methylpyridinium, 2-(p-(dimethylamino)styryl)-1-pyridinium methiodide, 2-(para-(dimethylamino)styryl)-1-methylpyridinium, DASPMI

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]

Fluorescent Labeling:

DASPI is a cationic hemicyanine dye. This means it has a positively charged nitrogen atom and can bind to negatively charged surfaces. This property makes DASPI useful for fluorescent labeling of various biological materials, including:

  • Nucleic acids (DNA and RNA): Due to its affinity for negatively charged phosphates in nucleic acids, DASPI can be used to stain cell nuclei for visualization under a fluorescence microscope. [Source: Sigma-Aldrich product page on 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, ]
  • Bacteria: DASPI can be used to stain bacteria, allowing for their visualization and enumeration. [Source: National Institutes of Health, PubChem database entry on 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, ]

Other Applications:

DASPI has also been explored for use in other scientific research applications, such as:

  • Characterizing zeolite crystals: DASPI can be used to probe the fluorescence properties of zeolite crystals, which are porous materials with various industrial applications. [Source: Sigma-Aldrich product page on 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, ]
  • Studying protein-nucleic acid interactions: DASPI can be used to study interactions between proteins and nucleic acids due to its ability to label both molecules. [Source: National Institutes of Health, PubChem database entry on 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, ]

2-Di-1-ASP, also known as 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, is a mono-styryl dye characterized by its strong fluorescence properties. This compound is primarily utilized as a mitochondrial stain and a groove-binding fluorescent probe for G-quadruplex (G4) DNA structures. Its chemical structure allows for effective interaction with nucleic acids, making it a valuable tool in both biological and chemical research. The compound exhibits significant fluorescence enhancements—up to 300-fold—in the presence of G-quadruplex structures, enabling researchers to visualize and study these complex biological entities .

DASPMI's fluorescence intensity increases significantly when it binds to negatively charged biomolecules like nucleic acids and membranes []. This property allows researchers to visualize these biomolecules in cells and tissues. The exact mechanism of the fluorescence enhancement likely involves restricting the rotation of the styryl group within the molecule upon binding, affecting its electronic structure and fluorescence properties [].

DASPMI should be handled with care as it may cause skin and eye irritation []. Detailed data on its specific toxicity is not readily available. It is recommended to follow standard laboratory safety protocols when handling this compound.

, including:

  • Oxidation: The compound can be oxidized under specific conditions, resulting in different oxidation products.
  • Reduction: Reduction reactions can modify its chemical structure, impacting its fluorescence properties.
  • Substitution: Substitution reactions may occur where specific functional groups are replaced by others.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various halogenating agents for substitution .

The biological activity of 2-Di-1-ASP is notable due to its ability to selectively bind to G-quadruplex DNA structures, which are implicated in various biological processes including gene regulation and cancer. This binding capability not only allows for the visualization of these structures but also aids in understanding their roles within cellular environments. The compound's effectiveness as a mitochondrial stain enables researchers to monitor mitochondrial function and dynamics in live cells, providing insights into cellular metabolism and health .

The synthesis of 2-Di-1-ASP involves several organic reactions, primarily condensation and coupling reactions. The general synthetic route includes:

  • Formation of the Styryl Dye: Specific aromatic compounds are reacted under controlled conditions.
  • Purification: The product is usually purified through chromatography techniques to ensure high purity.

Industrial production follows similar routes but on a larger scale, incorporating stringent quality control measures to maintain consistency and stability of the compound .

2-Di-1-ASP has diverse applications across various fields:

  • Chemistry: Used as a fluorescent probe for studying molecular interactions.
  • Biology: Acts as a mitochondrial stain, aiding in the study of mitochondrial dynamics.
  • Medicine: Employed in diagnostic assays and imaging techniques for detecting specific DNA structures.
  • Industry: Utilized in developing fluorescent dyes and probes for various applications .

Studies involving 2-Di-1-ASP have focused on its interaction with G-quadruplex DNA structures. The compound's ability to enhance fluorescence upon binding provides a powerful method for investigating the dynamics of these structures in biological systems. Research has demonstrated that variations in environmental conditions can significantly influence the optical properties of the dye, highlighting its sensitivity to changes in physical surroundings

Several compounds exhibit similarities to 2-Di-1-ASP in terms of structure and application. Here are some notable examples:

Compound NameStructure TypeMain ApplicationUnique Feature
4-Di-1-ASPMono-styryl dyeFluorescent probeExhibits different spectral properties compared to 2-Di-1-ASP .
Styryl Pyridinium DyesD-π-A typeImaging and biosensingNotable for NIR emission profiles .
Rhodamine-based DyesFluorescent dyeBiological stainingBroader application range but less specificity for G4 DNA .

These compounds share structural characteristics with 2-Di-1-ASP but differ in their specific applications or spectral properties, showcasing the unique position of 2-Di-1-ASP in research contexts focused on G4 DNA visualization and mitochondrial studies .

Hydrogen Bond Acceptor Count

2

Exact Mass

366.05930 g/mol

Monoisotopic Mass

366.05930 g/mol

Heavy Atom Count

19

UNII

3KU9H26WAL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2156-29-8

Wikipedia

2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide

Dates

Modify: 2023-08-15

Explore Compound Types